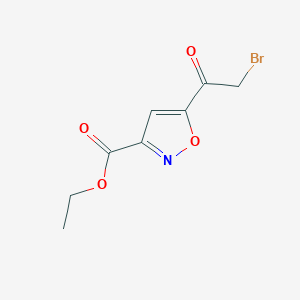

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Description

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (CAS: 104776-74-1, molecular formula: C₈H₈BrNO₄) is a brominated isoxazole derivative with significant utility in medicinal and synthetic chemistry. It is synthesized via bromination of precursor 25 using N-bromosuccinimide (NBS) and p-toluenesulfonic acid in acetonitrile, yielding 58% after purification . Key spectral data include:

- ¹H NMR (DMSO): δ 7.89 (s, 1H), 4.87 (s, 2H), 4.41 (dt, J = 12.4, 4.5 Hz, 2H), 1.34 (t, J = 7.1 Hz, 3H).

- Molecular weight: 262.06 g/mol, with 97% purity in commercial preparations .

Its bromoacetyl group enhances electrophilicity, making it a versatile intermediate for nucleophilic substitutions, such as reactions with urea to form aminooxazole derivatives . Safety protocols highlight its corrosive nature (Risk Phrase R34) and incompatibility with oxidizers or bases .

Propriétés

IUPAC Name |

ethyl 5-(2-bromoacetyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4/c1-2-13-8(12)5-3-7(14-10-5)6(11)4-9/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYZRQOTADGHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371314 | |

| Record name | ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104776-74-1 | |

| Record name | ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate typically involves the bromination of ethyl isoxazole-3-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the acetyl position. The general reaction scheme is as follows:

Starting Material: Ethyl isoxazole-3-carboxylate

Reagent: Bromine (Br2)

Solvent: Acetic acid or another suitable solvent

Reaction Conditions: The reaction is conducted at a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Large-scale bromination reactors: to handle the increased volume of reactants.

Continuous monitoring: of reaction parameters such as temperature, concentration, and reaction time to ensure consistent product quality.

Purification steps: including crystallization and filtration to isolate the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromoacetyl group is highly reactive towards nucleophiles, leading to substitution reactions.

Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the isoxazole ring or the bromoacetyl group.

Cyclization reactions: The isoxazole ring can undergo cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.

Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products:

Substitution products: Depending on the nucleophile used, various substituted isoxazole derivatives can be formed.

Oxidation products: Oxidized forms of the isoxazole ring or the bromoacetyl group.

Reduction products: Reduced forms of the isoxazole ring or the bromoacetyl group.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate has the molecular formula and a molecular weight of approximately 246.06 g/mol. The compound features an isoxazole ring, which contributes to its reactivity, particularly due to the presence of the bromoacetyl group that enhances electrophilic properties.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

- Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted isoxazole derivatives.

- Oxidation and Reduction Reactions: The compound can be oxidized to form oxo derivatives or reduced to produce alcohol derivatives.

These reactions facilitate the synthesis of more complex molecules, making it valuable in developing new pharmaceuticals and materials .

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity: this compound has demonstrated significant cytotoxic effects against various cancer cell lines, including gastric cancer (NUGC), colon cancer (DLD1), liver cancer (HA22T and HEPG2), nasopharyngeal carcinoma (HONE1), and breast cancer (MCF). Notably, it exhibited an IC50 value of 29 nM against NUGC cells, comparable to established anticancer drugs .

- Immunosuppressive Effects: Related studies indicate that modifications to isoxazole derivatives can enhance their immunosuppressive properties, suggesting potential applications in autoimmune disease treatment .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- Study on Gastric Cancer Cells: A recent investigation showed that this compound significantly inhibited growth in gastric cancer cell lines, providing a basis for further research into its anticancer properties .

- Mechanistic Studies: Research has revealed that this compound activates apoptotic signaling pathways by upregulating caspases and other pro-apoptotic factors. This suggests a robust mechanism that warrants further exploration in preclinical models .

Mécanisme D'action

The mechanism of action of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The bromoacetyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Isoxazole Core

Aromatic Ring Substitutions

- Ethyl 5-phenylisoxazole-3-carboxylate (10a) : A simpler analog with a phenyl substituent. Lacks the bromoacetyl group, reducing electrophilic reactivity. Used in inhibitor synthesis .

- Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate (10i) : Features a 3-methylphenyl group. Synthesized via General Procedure B with 80% yield. NMR data (CDCl₃): δ 7.65–7.27 (aromatic H), 2.43 (CH₃) .

- Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate : Contains a methoxy group, enhancing solubility. Yield: 85%; m.p. 86–88°C .

Heterocyclic and Functional Group Modifications

- Ethyl 5-(thien-2-yl)isoxazole-3-carboxylate : Incorporates a thiophene ring, altering electronic properties. Used in materials science .

- Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate : Hydroxymethyl group enables further functionalization (e.g., esterification). Similarity score: 0.73 .

- Ethyl 5-amino-4-phenylisoxazole-3-carboxylate: Amino group introduces nucleophilic sites for peptide coupling. Similarity score: 0.74 .

Activité Biologique

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bromoacetyl group attached to an isoxazole ring, which contributes to its reactivity and potential biological properties. The compound can undergo various chemical reactions, including nucleophilic substitution and cyclization, making it a versatile intermediate in organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through its reactive bromoacetyl group. This group can form covalent bonds with nucleophilic sites on target proteins, leading to inhibition of enzymatic activity. The compound has been investigated for its role as an inhibitor in various biochemical pathways, particularly in the context of infectious diseases like tuberculosis .

Antimicrobial Activity

This compound has shown promising results in inhibiting the growth of various bacterial strains, particularly Mycobacterium tuberculosis. Studies have indicated that it acts as a competitive inhibitor for key enzymes involved in bacterial metabolism. For instance, it has been reported that the compound exhibits an IC50 value of approximately 110 μM against specific targets, demonstrating significant inhibitory potency .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the isoxazole ring and the bromoacetyl group can significantly influence the biological activity of the compound. The presence of the carboxylic acid or ester functionalities enhances the inhibitory effects against target enzymes. For example, derivatives with bulky substituents on the nitrogen atom of the isoxazole ring exhibited improved affinity for enzyme binding sites .

| Compound Variant | IC50 (µM) | Remarks |

|---|---|---|

| This compound | 110 ± 0 | Potent inhibitor against M. tuberculosis |

| Compound with carboxylic acid | 21 | Enhanced activity compared to parent compound |

| Ester derivative | 10 | Comparable efficacy with slight advantages |

Case Studies

- Antitubercular Activity : A study evaluated a series of isoxazole derivatives, including this compound, revealing that modifications to the ester group could enhance activity against M. tuberculosis by improving solubility and binding affinity .

- Enzyme Inhibition : Research demonstrated that this compound acts as a competitive inhibitor towards acetyl-CoA, mimicking natural substrates and effectively displacing them from their binding sites. This mechanism was confirmed through computational modeling and biochemical assays .

Q & A

Q. What is the optimized synthetic route for Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, and how can purity be ensured?

The compound is synthesized via bromination of Ethyl 5-acetylisoxazole-3-carboxylate using N-bromosuccinimide (NBS) and p-toluenesulfonic acid in acetonitrile under reflux. Purification involves flash column chromatography with a gradient of ethyl acetate in petroleum ether, yielding 58% as a yellow powder . Key quality checks include H NMR (e.g., δ 7.89 ppm for isoxazole proton), IR for carbonyl (C=O) and bromoacetyl (C-Br) groups, and HRMS for molecular ion validation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

H NMR is essential for identifying the isoxazole proton (singlet at δ 7.89) and bromoacetyl methylene (δ 4.87). IR confirms functional groups (e.g., 1740 cm for ester C=O). HRMS validates the molecular ion peak at m/z 262.05 (CHBrNO) . Melting point analysis (71–73°C) further corroborates purity .

Q. How should researchers handle storage and stability concerns for this compound?

The bromoacetyl group is moisture- and heat-sensitive. Storage at 2–8°C in anhydrous conditions (e.g., sealed with desiccants) is recommended to prevent decomposition. Stability tests via TLC or HPLC at intervals can monitor degradation .

Advanced Research Questions

Q. What strategies are effective for functionalizing the bromoacetyl moiety in this compound?

The bromoacetyl group undergoes nucleophilic substitution (e.g., with amines or thiols) or cyclization. For example, reaction with urea in DMF at reflux replaces bromine with an aminooxazole group, forming Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate, a precursor for serine acetyltransferase inhibitors . Computational modeling (DFT) can predict reaction pathways and regioselectivity .

Q. How can discrepancies in reported physical properties (e.g., melting points) be resolved?

Variations in melting points (e.g., 71–73°C vs. literature analogs) may arise from polymorphic forms or impurities. Researchers should cross-validate via DSC, single-crystal X-ray diffraction (as in related isoxazole derivatives ), and reproducibility tests under standardized conditions (e.g., heating rate) .

Q. What role does the isoxazole ring play in the compound’s reactivity and applications?

The isoxazole core enhances metabolic stability and participates in π-stacking interactions, making it valuable in drug design. Its electron-withdrawing nature activates the bromoacetyl group for nucleophilic attack, enabling diverse derivatization (e.g., anthracene-linked analogs in CBS reduction studies ). Stability under acidic/basic conditions should be tested via pH-dependent degradation assays .

Q. How can reaction yields be improved in large-scale syntheses?

Optimizing stoichiometry (e.g., NBS equivalents), solvent (switch to THF for better solubility), or catalysts (e.g., Lewis acids) may enhance efficiency. Continuous flow photoisomerization (as demonstrated for isoxazole-to-oxazole conversions ) could reduce side reactions. Process analytical technology (PAT) monitors real-time reaction progress .

Methodological Considerations

- Contradiction Analysis : Compare NMR data across batches to detect impurities (e.g., residual acetonitrile in H NMR δ 1.34 ppm ).

- Crystallography : Use SHELX programs for structure refinement if single crystals are obtained, referencing protocols in .

- Safety : Adhere to GHS guidelines (Category 4 oral toxicity; use fume hoods and PPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.